molecular formula C10H8N2O2 B11058416 7-Methoxy-2-methyl-1,3-benzoxazole-5-carbonitrile

7-Methoxy-2-methyl-1,3-benzoxazole-5-carbonitrile

Cat. No.: B11058416
M. Wt: 188.18 g/mol
InChI Key: PKIWVXGEGGQWMA-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the nitrile group to an amine or other functional groups.

    Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include primary amines or alcohols.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

Comparison with Similar Compounds

Comparison: 7-Methoxy-2-methyl-1,3-benzoxazol-5-yl cyanide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer activities due to the presence of the methoxy and cyanide groups .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

7-methoxy-2-methyl-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-6-12-8-3-7(5-11)4-9(13-2)10(8)14-6/h3-4H,1-2H3

InChI Key

PKIWVXGEGGQWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C#N)OC

Origin of Product

United States

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